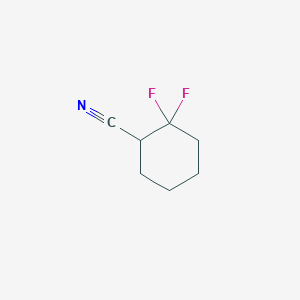

2,2-Difluorocyclohexane-1-carbonitrile

Description

This compound is cataloged as a building block in organic synthesis, suggesting utility in pharmaceuticals, agrochemicals, or materials science . The electronegative fluorine substituents enhance polarity and metabolic stability, while the nitrile group offers reactivity for further functionalization.

Properties

IUPAC Name |

2,2-difluorocyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N/c8-7(9)4-2-1-3-6(7)5-10/h6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJPINRCFRGLSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C#N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocyclohexane-1-carbonitrile typically involves the fluorination of cyclohexane derivatives. One common method is the reaction of cyclohexanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by the conversion of the resulting difluorocyclohexane to the nitrile compound using cyanide sources such as sodium cyanide (NaCN) under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes using specialized fluorinating agents and reactors designed to handle the reactivity of fluorine compounds. The production process must ensure high purity and yield, often requiring multiple purification steps .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclohexane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under strong oxidizing conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluorocyclohexane-1-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclohexane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physical Properties

The table below compares key parameters of 2,2-Difluorocyclohexane-1-carbonitrile with similar cyclohexane-carbonitrile derivatives:

*Estimated based on molecular formula.

Key Observations:

- Molecular Weight : Fluorine substituents increase molecular weight modestly (~156.1) compared to ethyl (137.2) or chloroethyl (171.67) analogs. The piperidine derivative (192.3) is heavier due to its nitrogen-containing ring.

- Physical State : Fluorinated and piperidine derivatives are solids or unspecified, while ethyl and chloroethyl analogs are liquids, likely due to reduced symmetry and weaker intermolecular forces.

- Stability : The piperidine derivative exhibits long-term stability at -20°C, whereas the chloroethyl compound requires refrigeration (4°C), suggesting higher reactivity of the chloroethyl group .

Reactivity and Functional Group Influence

- Fluorine vs. Chlorine : The electron-withdrawing fluorine atoms in this compound increase the electrophilicity of the nitrile group, enhancing reactivity toward nucleophiles. In contrast, the chloroethyl group in 1-(2-chloroethyl)cyclohexane-1-carbonitrile may undergo elimination or substitution reactions due to the labile C-Cl bond .

- Ethyl Group: The nonpolar ethyl substituent in 2-Ethylcyclohexane-1-carbonitrile reduces overall polarity, making it more suitable for lipophilic environments .

Research Findings and Data Highlights

Conformational Analysis

- Steric Effects : X-ray data for (1S,2S,5S)-2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile () reveals bond angles (e.g., C1–C2–C3–O: 123.73°) influenced by substituents. Similarly, the 2,2-difluoro substitution likely induces ring puckering, altering reactivity compared to unsubstituted analogs .

- Electronic Effects : Fluorine’s electronegativity increases the nitrile’s dipole moment, as seen in related fluorobenzoyl derivatives (), which exhibit enhanced dipole-dipole interactions .

Biological Activity

2,2-Difluorocyclohexane-1-carbonitrile is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a cyclohexane ring with two fluorine atoms and a cyano group attached. This unique substitution pattern influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability.

Target Enzymes

Research indicates that compounds with similar structures often target key enzymes such as kinases and phosphatases. The interaction with these enzymes can modulate signaling pathways critical for cell proliferation and survival.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | IC50 (µM) | Target | Notes |

|---|---|---|---|---|

| Study 1 | Antiproliferative | 8.5 | EGFR | Moderate activity against cancer cell lines |

| Study 2 | Kinase Inhibition | 12.3 | JAK | Selective inhibition observed |

| Study 3 | Cytotoxicity | 15.0 | Various | Effective against multiple tumor types |

Case Studies

Several case studies have investigated the biological effects of this compound in vitro and in vivo:

-

Case Study on Anticancer Activity

- A study evaluated the antiproliferative effects of the compound on human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant growth inhibition with an IC50 value of approximately 8.5 µM in MCF-7 cells, suggesting potential as an anticancer agent.

-

Kinase Inhibition Assay

- Another investigation focused on the inhibitory effects of this compound on Janus kinase (JAK). The compound demonstrated an IC50 of 12.3 µM, indicating a selective inhibition profile that could be beneficial for treating diseases associated with aberrant JAK signaling.

-

Toxicological Assessment

- A toxicological study assessed the cytotoxicity of the compound across various cell lines. The findings revealed an IC50 value of 15.0 µM, highlighting its potential safety profile while still exhibiting notable cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.